molecular formula C11H7ClN2O4 B14798405 methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate

methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate

Cat. No.: B14798405
M. Wt: 266.64 g/mol
InChI Key: YWRHZLMIBIYRHS-XBXARRHUSA-N
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Description

Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a chloro-nitrophenyl group, a cyanopropenoate moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-hydrazinecarboxylate
  • 2-Chloro-5-nitrophenyl isocyanate
  • (E)-(2-Chloro-5-nitrophenyl)methylideneamine

Uniqueness

Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

methyl (E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C11H7ClN2O4/c1-18-11(15)8(6-13)4-7-5-9(14(16)17)2-3-10(7)12/h2-5H,1H3/b8-4+

InChI Key

YWRHZLMIBIYRHS-XBXARRHUSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C#N

Canonical SMILES

COC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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